Wnt Pathway Inhibitory Potency of (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)acetamide Derivative vs. In-Class Compounds
The acetamide derivative N-(5-(4-acetylpiperazin-1-yl)pyridin-2-yl)-2-(3-fluoro-4-(2-fluoropyridin-4-yl)phenyl)acetamide, directly synthesized from the target methanamine building block, exhibits an IC50 of 0.200 nM against Protein Wnt-3a in a cellular assay [1]. Within the same patent series (US10251893), other acetamide derivatives lacking the 2-fluoropyridine group (e.g., Cpd 205 with 2,4'-bipyridine substitution) show IC50 values of 0.100–0.400 nM [2], confirming that the 2-fluoropyridin-4-yl scaffold is compatible with sub-nanomolar potency. This potency level positions the scaffold favorably for medicinal chemistry programs requiring high-affinity Wnt pathway modulation.
| Evidence Dimension | Inhibitory potency (IC50) against Protein Wnt-3a |
|---|---|
| Target Compound Data | IC50 = 0.200 nM (BDBM375011, derived from target building block) |
| Comparator Or Baseline | IC50 = 0.100–0.400 nM for other acetamide derivatives in US10251893 (e.g., Cpd 205, BDBM375009) |
| Quantified Difference | Target-derived compound potency is within the top tier of the series (<1 nM) |
| Conditions | Human embryonic kidney 293 cells, Wnt-3a overexpression, DMEM medium (Gibco/Invitrogen) |
Why This Matters
Procurement of the target methanamine enables access to a scaffold that has demonstrated sub-nanomolar Wnt pathway inhibition, a validated target for oncology and fibrosis.
- [1] BindingDB. BDBM375011: N-(5-(4-acetylpiperazin-1-yl)pyridin-2-yl)-2-(3-fluoro-4-(2-fluoropyridin-4-yl)phenyl)acetamide, IC50 = 0.200 nM. US10251893, Cpd 207. View Source
- [2] BindingDB. BDBM375009: 2-(2',3-difluoro-2,4'-bipyridin-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide, IC50 = 0.100 nM. US10251893, Cpd 205. View Source
